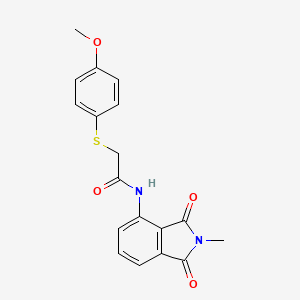
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, also known as MTA, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have immunomodulatory properties. MTA has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory activities.
作用機序
The exact mechanism of action of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways involved in inflammation, tumor growth, and immune function. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and tumor growth. This compound has also been found to activate the JAK/STAT signaling pathway, which is involved in immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in tumor growth. In addition, this compound has been shown to enhance the function of T cells and natural killer cells, which are important components of the immune system.
実験室実験の利点と制限
One of the advantages of using 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, tumor growth, and immune function. This makes it a potentially useful compound for the development of therapies for a variety of diseases. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide. One area of interest is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and toxicity.
合成法
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylthiourea with 2-methyl-4-oxo-3,4-dihydroisoquinoline-1-carboxylic acid, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization.
科学的研究の応用
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been shown to have immunomodulatory properties by enhancing the function of T cells and natural killer cells.
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-17(22)13-4-3-5-14(16(13)18(20)23)19-15(21)10-25-12-8-6-11(24-2)7-9-12/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPGRJRHLNBBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)
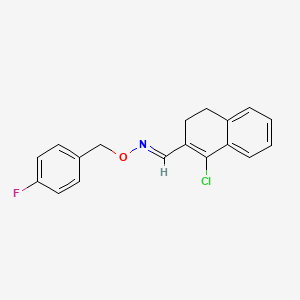

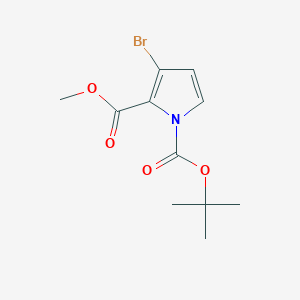
![4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde](/img/structure/B2948292.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)
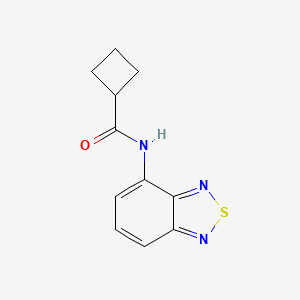

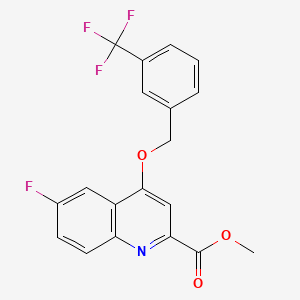
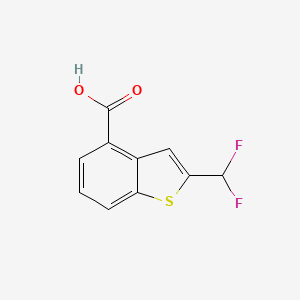
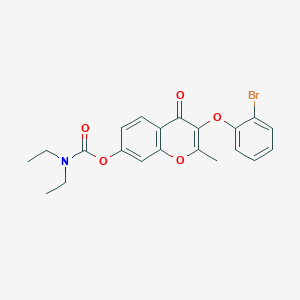
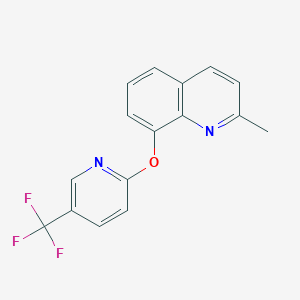
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)